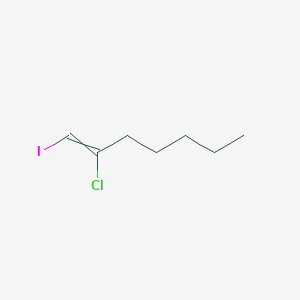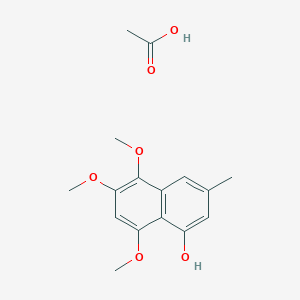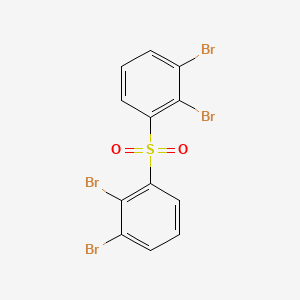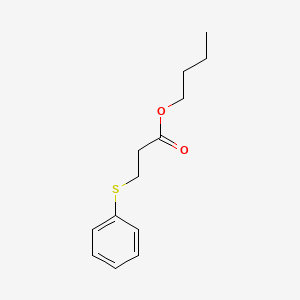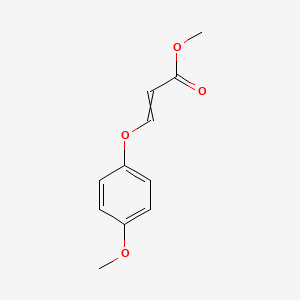methanone CAS No. 115482-69-4](/img/structure/B14304178.png)
[4-(3-Hydroxypropyl)piperidin-1-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxypropyl)piperidin-1-ylmethanone is a chemical compound with the molecular formula C₁₅H₂₁NO₂ It features a piperidine ring, a phenyl group, and a hydroxypropyl side chain
Métodos De Preparación
The synthesis of 4-(3-Hydroxypropyl)piperidin-1-ylmethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Introduction of the Phenyl Group: The phenyl group is usually introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
4-(3-Hydroxypropyl)piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(3-Hydroxypropyl)piperidin-1-ylmethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxypropyl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the phenyl group can engage in hydrophobic interactions with proteins. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar compounds to 4-(3-Hydroxypropyl)piperidin-1-ylmethanone include:
Propiedades
Número CAS |
115482-69-4 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
[4-(3-hydroxypropyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H21NO2/c17-12-4-5-13-8-10-16(11-9-13)15(18)14-6-2-1-3-7-14/h1-3,6-7,13,17H,4-5,8-12H2 |
Clave InChI |
OKYVFTBOZSPEHL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCCO)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


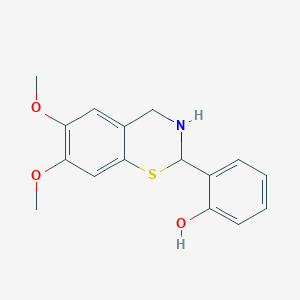

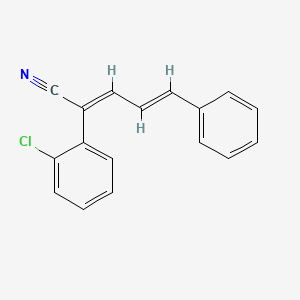
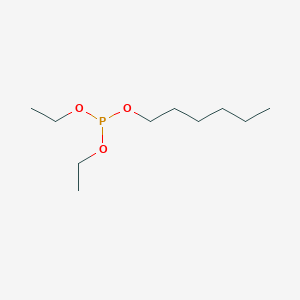
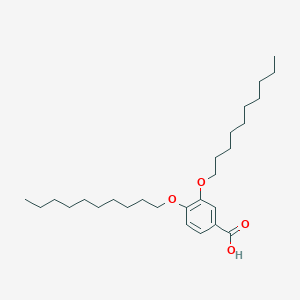
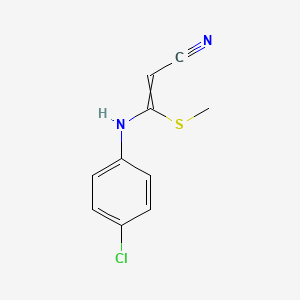
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)

